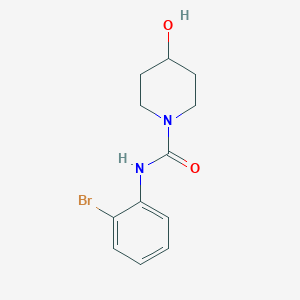
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMPP is a small molecule that has a unique chemical structure, which makes it an attractive candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood. However, it is believed that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone works by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. Additionally, in vivo studies have shown that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is its high purity and stability. (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is also relatively easy to synthesize, which makes it a cost-effective option for research studies. However, one limitation of using (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is that its mechanism of action is not fully understood, which may limit its potential applications in certain research studies.
Zukünftige Richtungen
There are several potential future directions for research on (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One area of interest is the development of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone as a potential cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone and its potential applications in various research fields. Other potential future directions include the development of new synthetic methods for (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone and the investigation of its potential as a therapeutic agent for various diseases.
Synthesemethoden
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can be synthesized using a variety of methods, including the reaction of (1-phenylpyrazol-4-yl)methanone with 3-methylmorpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been used in a wide range of scientific research studies, including studies on cancer, inflammation, and neurological disorders. (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment.
Eigenschaften
IUPAC Name |
(3-methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-11-20-8-7-17(12)15(19)13-9-16-18(10-13)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXTBZVHPPGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

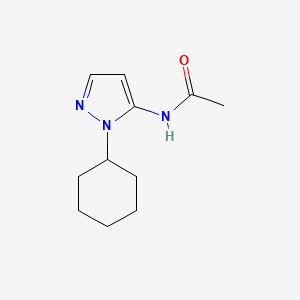
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
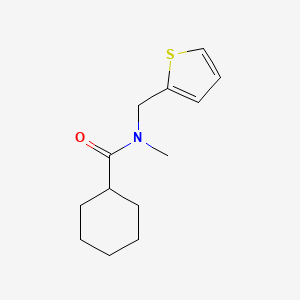




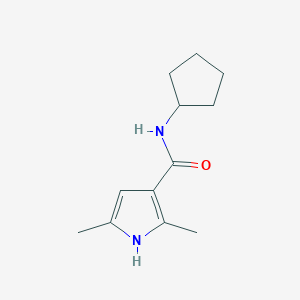
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
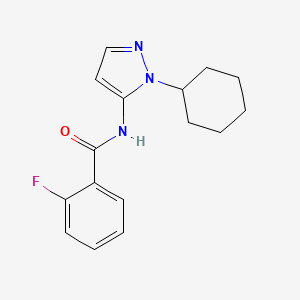

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)
